molecular formula C25H24S B13772333 3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran CAS No. 65193-64-8

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran

Katalognummer: B13772333
CAS-Nummer: 65193-64-8
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: NGMRZFICYASRNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran is a complex organic compound with a unique structure that includes a naphtho-thiopyran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho(1,2-b)oxazin-3-one: A compound with a similar core structure but different functional groups.

    3,4,4a,5,6,10b-Hexahydro-2H-naphtho(1,2-b)oxazin-9-ol: Another related compound with variations in the heterocyclic ring.

Uniqueness

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran is unique due to its specific structural features and the presence of the thiopyran ring

Eigenschaften

CAS-Nummer

65193-64-8

Molekularformel

C25H24S

Molekulargewicht

356.5 g/mol

IUPAC-Name

2,4-diphenyl-3,4,4a,5,6,10b-hexahydro-2H-benzo[h]thiochromene

InChI

InChI=1S/C25H24S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,22-25H,15-17H2

InChI-Schlüssel

NGMRZFICYASRNN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C3C1C(CC(S3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.